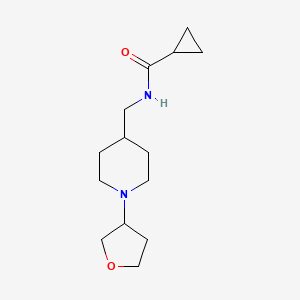![molecular formula C15H12N6O3S2 B2645979 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1904310-96-8](/img/structure/B2645979.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d][1,2,3]triazin-3(4H)-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often seen in a wide variety of applications including pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d][1,2,3]triazin-3(4H)-yl and benzo[c][1,2,5]thiadiazole-4-sulfonamide groups. These groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzo[d][1,2,3]triazin-3(4H)-yl and benzo[c][1,2,5]thiadiazole-4-sulfonamide groups. These groups could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Sulfonamide hybrids demonstrate significant antimicrobial and antifungal activities. The hybridization of sulfonamides with various heterocyclic moieties leads to compounds with enhanced biological activities against a wide range of pathogens. These compounds have been shown to possess sensitivity to both Gram-positive and Gram-negative bacteria, and have also exhibited antifungal activity against Candida albicans, suggesting their potential as broad-spectrum antimicrobial agents (Shakila Ghomashi et al., 2022) (I. Sych et al., 2019).
Antiviral and Anticancer Applications
Certain sulfonamide derivatives have been explored for their antiviral and anticancer properties. For instance, derivatives have been synthesized with the aim of identifying compounds with activity against tobacco mosaic virus, demonstrating the potential of sulfonamide-based compounds in antiviral therapy (Zhuo Chen et al., 2010). Moreover, the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have revealed compounds with effective antimicrobial and antiproliferative agents, indicating their potential application in cancer treatment (Shimaa M. Abd El-Gilil, 2019).
Enzyme Inhibitory Applications
Sulfonamide compounds have been studied for their enzyme inhibitory properties, particularly against carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma, edema, and certain cancers. A series of sulfonamides incorporating different moieties has shown potent inhibitory activity against human carbonic anhydrase isozymes, highlighting their potential as therapeutic agents in diseases where these enzymes play a crucial role (A. Alafeefy et al., 2015).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of sulfonamide-based compounds, including those similar to the specified compound, focuses on developing novel synthetic methodologies to enhance their biological activity and stability. Studies include the development of efficient and environmentally friendly synthesis processes, investigation of their physicochemical properties, and exploration of their structural characteristics through computational and experimental methods (A. Khazaei et al., 2015) (F. Adhami et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S2/c22-15-10-4-1-2-5-11(10)17-20-21(15)9-8-16-26(23,24)13-7-3-6-12-14(13)19-25-18-12/h1-7,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFBYABAEWWFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2645896.png)
![4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline](/img/structure/B2645897.png)


![5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2645902.png)
![2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2645903.png)
![ethyl 2-(2-(6-((4-methoxyphenyl)carbamoyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B2645904.png)
![N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2645906.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2645908.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)
![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)